The compound (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, also known as (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol, is a chiral amino alcohol with the molecular formula and a molecular weight of 223.17 g/mol. It features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is characterized by its unique structure that includes a phenyl ring substituted with fluorine and trifluoromethyl groups, making it of interest in medicinal chemistry and material science .
The chemistry of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves various reactions typical of amino alcohols. Key reactions include:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and agrochemicals.
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exhibits notable biological activities due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability. Studies have indicated that compounds with similar structures may act as inhibitors for certain enzymes or receptors, impacting pathways related to inflammation and cancer . The specific biological targets and mechanisms of action for this compound require further investigation to elucidate its full therapeutic potential.
The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves several key steps:
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has potential applications in various fields:
Several compounds share structural similarities with (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
(s)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 1394822-95-7 | C9H10ClF4NO | Contains a chlorine atom instead of a hydroxyl group |
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride | 1131739-78-0 | C9H8F4ClN | Lacks hydroxyl functionality; focuses on amine properties |
2-Amino-2-(4-fluoro(3-trifluoromethyl)phenyl)ethanol | 287394-20-1 | C9H10F3NO | Similar structure but different fluorine positioning |
These compounds illustrate variations in functional groups and substituent positions that can significantly impact their chemical behavior and biological activity, underscoring the uniqueness of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol within this class of compounds .